1-Propyl-4-(3-methyl-5-isoxazolyl)pyridinium bromide
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Overview
Description
1-Propyl-4-(3-methyl-5-isoxazolyl)pyridinium bromide is a compound that combines the structural features of pyridinium and isoxazole rings
Preparation Methods
The synthesis of 1-Propyl-4-(3-methyl-5-isoxazolyl)pyridinium bromide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction, often employing Cu(I) or Ru(II) as catalysts.
Alkylation of Pyridine: Pyridine is alkylated with a suitable alkyl halide, such as propyl bromide, to form the corresponding pyridinium salt.
Coupling Reaction: The isoxazole derivative is then coupled with the pyridinium salt under appropriate conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-Propyl-4-(3-methyl-5-isoxazolyl)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Propyl-4-(3-methyl-5-isoxazolyl)pyridinium bromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Propyl-4-(3-methyl-5-isoxazolyl)pyridinium bromide involves its interaction with specific molecular targets. The pyridinium ring can interact with enzymes and receptors, while the isoxazole ring may participate in hydrogen bonding and other interactions with biological molecules . These interactions can modulate various cellular pathways and lead to the observed biological effects.
Comparison with Similar Compounds
1-Propyl-4-(3-methyl-5-isoxazolyl)pyridinium bromide can be compared with other similar compounds, such as:
4-(3-methyl-5-isoxazolyl)pyridine: Lacks the propyl group, which may affect its solubility and reactivity.
1-Propyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride: Similar structure but with a different counterion, which can influence its physical and chemical properties.
4-(3-methyl-5-isoxazolyl)pyridinium bromide: Lacks the propyl group, which may affect its biological activity and interactions.
Properties
CAS No. |
20242-33-5 |
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Molecular Formula |
C12H15BrN2O |
Molecular Weight |
283.16 g/mol |
IUPAC Name |
3-methyl-5-(1-propylpyridin-1-ium-4-yl)-1,2-oxazole;bromide |
InChI |
InChI=1S/C12H15N2O.BrH/c1-3-6-14-7-4-11(5-8-14)12-9-10(2)13-15-12;/h4-5,7-9H,3,6H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
VGLKHXJQMBGCCO-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+]1=CC=C(C=C1)C2=CC(=NO2)C.[Br-] |
Origin of Product |
United States |
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